molecular formula C22H23N3O3S2 B2915287 4-(DIETHYLSULFAMOYL)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE CAS No. 361160-33-0

4-(DIETHYLSULFAMOYL)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE

Cat. No.: B2915287
CAS No.: 361160-33-0
M. Wt: 441.56
InChI Key: QPXVOWMEGWHAEI-UHFFFAOYSA-N
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Description

4-(DIETHYLSULFAMOYL)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a thiazole ring, a naphtho[1,2-d][1,3]thiazole moiety, and a diethylsulfamoyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIETHYLSULFAMOYL)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the naphtho[1,2-d][1,3]thiazole moiety. The final step involves the attachment of the diethylsulfamoyl group to the benzamide structure. Common reagents used in these reactions include sulfur, nitrogen sources, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(DIETHYLSULFAMOYL)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(DIETHYLSULFAMOYL)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(DIETHYLSULFAMOYL)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or disruption of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DIETHYLSULFAMOYL)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE is unique due to its combination of a thiazole ring, naphtho[1,2-d][1,3]thiazole moiety, and diethylsulfamoyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-3-25(4-2)30(27,28)17-12-9-16(10-13-17)21(26)24-22-23-20-18-8-6-5-7-15(18)11-14-19(20)29-22/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXVOWMEGWHAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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